
2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Pharmacological Applications
Analytical Chemistry Applications
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High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse-phase HPLC methods. A study demonstrated the successful separation of this compound on a Newcrom R1 HPLC column, which allows for the isolation of impurities and is scalable for preparative separation . The mobile phase typically includes acetonitrile and water, with adjustments made for mass spectrometry compatibility.
Methodology Details Column Type Newcrom R1 (reverse-phase) Mobile Phase Acetonitrile and water (with phosphoric acid or formic acid for MS) Particle Size 3 µm for UPLC applications - Mass Spectrometry : The compound's compatibility with mass spectrometry enhances its utility in pharmacokinetics and metabolic studies, allowing researchers to track its behavior in biological systems.
Case Study 1: Antioxidant Activity
A study published in PubMed explored the inhibition of reactive oxygen species by related compounds. While this specific compound was not the primary focus, the findings suggest that similar structures may offer protective effects against oxidative damage, which is crucial in developing treatments for inflammatory diseases .
Case Study 2: Separation Techniques
In a practical application, researchers utilized HPLC to isolate this compound from a complex mixture. The method proved effective not only for purity assessment but also for understanding the pharmacokinetics of the substance when administered in biological systems .
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to DNA, enzymes, or receptors, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the dimethylamino and methoxy groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Beta-carboline: Another class of alkaloids with a similar fused ring system but different functional groups.
Uniqueness
2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Biological Activity
2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione, commonly referred to as B220, is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.424 g/mol
- CAS Number : 78473-06-0
- LogP : 2.46
B220 exhibits several biological activities that suggest its potential as a therapeutic agent:
- Inhibition of Reactive Oxygen Species (ROS) :
- Impact on Phagocytosis :
- Cell Signaling Pathways :
Table 1: Summary of Key Research Findings
Case Study: Neutrophil Function Inhibition
A pivotal study examined the effects of B220 on human neutrophils, demonstrating a clear reduction in ROS generation in response to various agonists. The compound was tested at varying concentrations, revealing an IC50 value that suggests effective inhibition at physiological levels . This study highlights the compound's potential use in conditions characterized by excessive oxidative stress.
Pharmacological Applications
The unique properties of B220 suggest several therapeutic applications:
- Anti-inflammatory Agents : Given its ability to modulate neutrophil activity and reduce ROS production, B220 could be explored as a treatment for inflammatory diseases.
- Immunomodulators : Its effects on immune cell signaling pathways may position it as a candidate for conditions requiring immune modulation.
Properties
CAS No. |
78473-06-0 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-2,2-dimethylpropyl]-6-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,11-21(3)4)12-22-18(23)14-8-6-7-13-16(25-5)10-9-15(17(13)14)19(22)24/h6-10H,11-12H2,1-5H3 |
InChI Key |
XRVZSZJURDQLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O)CN(C)C |
Origin of Product |
United States |
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